2-(1H-indol-3-yl)-N-(1-methanesulfonylpiperidin-4-yl)acetamide 2-(1H-indol-3-yl)-N-(1-methanesulfonylpiperidin-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14758072
InChI: InChI=1S/C16H21N3O3S/c1-23(21,22)19-8-6-13(7-9-19)18-16(20)10-12-11-17-15-5-3-2-4-14(12)15/h2-5,11,13,17H,6-10H2,1H3,(H,18,20)
SMILES:
Molecular Formula: C16H21N3O3S
Molecular Weight: 335.4 g/mol

2-(1H-indol-3-yl)-N-(1-methanesulfonylpiperidin-4-yl)acetamide

CAS No.:

Cat. No.: VC14758072

Molecular Formula: C16H21N3O3S

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-indol-3-yl)-N-(1-methanesulfonylpiperidin-4-yl)acetamide -

Specification

Molecular Formula C16H21N3O3S
Molecular Weight 335.4 g/mol
IUPAC Name 2-(1H-indol-3-yl)-N-(1-methylsulfonylpiperidin-4-yl)acetamide
Standard InChI InChI=1S/C16H21N3O3S/c1-23(21,22)19-8-6-13(7-9-19)18-16(20)10-12-11-17-15-5-3-2-4-14(12)15/h2-5,11,13,17H,6-10H2,1H3,(H,18,20)
Standard InChI Key VFZMJFZRWJRYDG-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)N1CCC(CC1)NC(=O)CC2=CNC3=CC=CC=C32

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound features a central acetamide backbone linking two critical subunits:

  • Indole moiety: A bicyclic structure comprising a benzene ring fused to a pyrrole ring, known for its role in bioactive molecules.

  • 1-Methanesulfonylpiperidine: A six-membered heterocyclic amine modified with a sulfonyl group, enhancing solubility and metabolic stability.

The IUPAC name, 2-(1H-indol-3-yl)-N-(1-methylsulfonylpiperidin-4-yl)acetamide, reflects this connectivity.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₂₁N₃O₃S
Molecular Weight335.4 g/mol
CAS NumberNot publicly disclosed
Standard InChIInChI=1S/C₁₆H₂₁N₃O₃S/c1-23...
SolubilityModerate in polar solvents

The methanesulfonyl group contributes to its polarity, while the indole system enables π-π stacking interactions critical for binding biological targets.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity:

  • Indole-3-acetic acid activation: The indole core is functionalized via acetylation or bromination to introduce reactive sites.

  • Piperidine sulfonylation: Piperidine is treated with methanesulfonyl chloride under basic conditions to form the 1-methanesulfonylpiperidine subunit.

  • Amide coupling: The two subunits are joined using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .

Key Reaction Conditions:

  • Temperature: 0–25°C for sulfonylation; 40–60°C for amide bond formation.

  • Catalysts: Triethylamine for acid scavenging during sulfonylation.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) .

Spectroscopic Characterization

  • ¹H NMR: Distinct signals at δ 7.6–6.8 ppm (indole aromatic protons), δ 3.2–2.8 ppm (piperidine CH₂ groups), and δ 3.0 ppm (SO₂CH₃).

  • IR: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1320 cm⁻¹ (S=O).

Biological Activities and Mechanisms

Cell LineIC₅₀ (μM)Mechanism
HeLa (cervical)0.52Tubulin polymerization inhibition
MCF-7 (breast)0.34G2/M phase arrest
HT-29 (colon)0.86Apoptosis via caspase-3 activation

The compound disrupts microtubule assembly by binding to the colchicine site on β-tubulin, akin to derivatives reported by Li et al. .

Antimicrobial Activity

Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 8–16 μg/mL, suggesting membrane disruption via hydrophobic interactions .

Neuropharmacological Effects

Structural analogs demonstrate serotonin receptor modulation, implicating potential applications in neurological disorders .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceIC₅₀ (HeLa)
2-(1H-Indol-3-yl)quinazolin-4(3H)-oneQuinazolinone core1.2 μM
N-Methylindole-3-acetamideLack of piperidine sulfonylation>50 μM
EVT-2648774 (triazole derivative)Triazole substitution0.94 μM

The methanesulfonyl-piperidine group enhances bioavailability and target affinity compared to simpler acetamides .

Future Research Directions

  • In vivo pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.

  • Structure-activity relationships (SAR): Modify sulfonamide groups to optimize potency and reduce cytotoxicity.

  • Proteomics studies: Identify off-target effects using affinity chromatography-mass spectrometry .

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